4'-(2-Pyridinylmethoxy)acetophenone
Description
4'-(2-Pyridinylmethoxy)acetophenone is an acetophenone derivative featuring a 2-pyridinylmethoxy substituent at the para (4') position of the aromatic ring. Acetophenones are characterized by a methyl ketone group attached to a benzene ring, and their bioactivity and applications are heavily influenced by substituents . The pyridinylmethoxy group introduces nitrogen-containing heterocyclic functionality, which can enhance hydrogen bonding, π-π interactions, and solubility in polar solvents.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-[4-(pyridin-2-ylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H13NO2/c1-11(16)12-5-7-14(8-6-12)17-10-13-4-2-3-9-15-13/h2-9H,10H2,1H3 |
InChI Key |
ABDXJHZEEBMOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Enzymatic Activity
The position and electronic nature of substituents significantly influence enzymatic interactions. For instance:
- 4'-Methoxyacetophenone (electron-donating methoxy group) exhibits 10.7% relative activity in enzymatic assays, while 2'-methoxyacetophenone (16.5%) and 3'-methoxyacetophenone (3.1%) show varying efficiencies due to steric and electronic effects .
- Electron-withdrawing groups (e.g., -F, -Br, -NO₃) at the 4' position enhance enzymatic activity (>99% enantioselectivity), whereas electron-donating groups (e.g., -CH₃) reduce activity .
- 4'-(2-Pyridinylmethoxy)acetophenone: The pyridine ring introduces a bulky, electron-withdrawing substituent. This may improve binding affinity in catalytic systems compared to simpler methoxy or methyl groups, though specific data is needed.
Key Research Findings
- Enzymatic Selectivity : Substituents at the 4' position significantly outperform those at 2' or 3' positions in asymmetric synthesis .
- Allelochemical Activity : Methyl and methoxy derivatives disrupt plant growth via soil-seedbank interactions, suggesting environmental persistence .
- Fungal Derivatives: Prenylated acetophenones (e.g., colletotricholides) highlight the role of complex substituents in antifungal activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
